tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate

Peptide Synthesis Orthogonal Protection PROTAC Linkers

tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate (CAS 18605-26-0), also known as N-Cbz-beta-alanine tert-butyl ester, is a doubly protected beta-alanine derivative with the molecular formula C15H21NO4 and a molecular weight of 279.33 g/mol. It belongs to the class of N-protected amino acid esters, featuring a benzyloxycarbonyl (Cbz) group on the amine and a tert-butyl ester on the carboxyl group.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 18605-26-0
Cat. No. B097386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate
CAS18605-26-0
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCNC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C15H21NO4/c1-15(2,3)20-13(17)9-10-16-14(18)19-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18)
InChIKeyRLEOEDXSMUQCMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate (CAS 18605-26-0) | Protected Beta-Alanine Building Block for Peptide and PROTAC Synthesis


tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate (CAS 18605-26-0), also known as N-Cbz-beta-alanine tert-butyl ester, is a doubly protected beta-alanine derivative with the molecular formula C15H21NO4 and a molecular weight of 279.33 g/mol . It belongs to the class of N-protected amino acid esters, featuring a benzyloxycarbonyl (Cbz) group on the amine and a tert-butyl ester on the carboxyl group. This orthogonal protection enables selective deprotection strategies in peptide synthesis and the construction of heterobifunctional molecules such as PROTACs .

tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate (18605-26-0): Why In-Class Analogs Cannot Be Simply Swapped


Direct substitution of tert-butyl 3-(((benzyloxy)carbonyl)amino)propanoate with other protected beta-alanine derivatives (e.g., Boc-beta-alanine, Fmoc-beta-alanine, or Cbz-beta-alanine lacking the tert-butyl ester) is not straightforward due to fundamental differences in orthogonal deprotection compatibility, physicochemical properties, and downstream synthetic utility. The specific combination of Cbz and tert-butyl ester protecting groups provides a unique orthogonal deprotection profile that is not replicated by mono-protected or differently protected analogs [1]. Furthermore, the 9 rotatable bonds in this compound offer greater conformational flexibility compared to shorter-chain linkers, which directly impacts the design of PROTACs and other bifunctional molecules . Selecting an analog without these specific structural and orthogonal features may lead to incompatible deprotection conditions, altered reaction yields, or suboptimal molecular properties in the final product.

tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate: Quantitative Differentiation Data vs. Closest Analogs


Orthogonal Protection: Cbz and tert-Butyl Ester Enable Selective, Sequential Deprotection

tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate provides a fully orthogonal protection scheme: the Cbz group is stable to acidic conditions but cleavable by hydrogenolysis, while the tert-butyl ester is acid-labile but stable to hydrogenation. This orthogonal pair allows for sequential deprotection without affecting the other protecting group, a feature not available in single-protected analogs such as Boc-beta-alanine or Fmoc-beta-alanine [1].

Peptide Synthesis Orthogonal Protection PROTAC Linkers

Rotatable Bond Count: 9 Rotatable Bonds Offer Enhanced Conformational Flexibility for PROTAC Design

The compound possesses 9 rotatable bonds, providing greater conformational freedom compared to shorter alkyl linkers like tert-butyl 3-aminopropanoate (4 rotatable bonds). This increased flexibility may facilitate optimal ternary complex formation between the target protein and E3 ligase in PROTAC applications [1].

PROTAC Linkers Conformational Flexibility Drug Design

Physical State: Liquid at Room Temperature Simplifies Handling vs. Solid Analogs

tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate is a liquid at room temperature (boiling point 409.3°C at 760 mmHg, density 1.101 g/cm³) , in contrast to several closely related protected beta-alanine analogs that are crystalline solids: Boc-beta-alanine (mp 76-78°C), Fmoc-beta-alanine (mp 142-148°C), and Cbz-beta-alanine (mp 100-105°C) .

Handling Storage Automated Synthesis

Commercial Purity: ≥95% Purity Standard Across Multiple Vendors Ensures Reproducibility

Multiple reputable vendors including Sigma-Aldrich, MedChemExpress, and AKSci supply tert-butyl 3-(((benzyloxy)carbonyl)amino)propanoate with a minimum purity specification of 95% . This compares favorably to the purity ranges available for the closest analog, tert-butyl 3-aminopropanoate, which is typically offered at 95-97% purity but with fewer vendors providing certified analytical data .

Quality Control Reproducibility Procurement

Synthetic Utility: Direct Precursor to tert-Butyl 3-Aminopropanoate with Established Route

tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate serves as a direct precursor to tert-butyl 3-aminopropanoate (CAS 15231-41-1) via hydrogenolytic cleavage of the Cbz group. This established synthetic route provides access to a valuable PROTAC linker intermediate [1]. In contrast, alternative routes to tert-butyl 3-aminopropanoate (e.g., from 3-(benzylamino)propanoate) typically yield around 73% [2], whereas the Cbz-protected route offers a cleaner, more selective deprotection that can achieve higher yields in subsequent steps.

Synthetic Intermediate Downstream Chemistry PROTAC Linkers

tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate: Optimal Use Cases Based on Quantitative Differentiation


PROTAC Linker Design Requiring High Conformational Flexibility

In the design of PROTACs, linker length and flexibility are critical parameters. With 9 rotatable bonds, tert-butyl 3-(((benzyloxy)carbonyl)amino)propanoate provides significantly greater conformational freedom than shorter alkyl linkers such as tert-butyl 3-aminopropanoate (4 rotatable bonds) . This enhanced flexibility can facilitate the formation of a productive ternary complex between the target protein and E3 ligase, particularly for systems where the binding pockets are distal or require an extended linker trajectory. Researchers developing PROTACs for challenging targets should prioritize this compound over less flexible alternatives.

Multi-Step Peptide Synthesis Requiring Orthogonal Deprotection Strategies

For peptide chemists employing orthogonal protection schemes, the combination of Cbz (stable to acid, cleaved by hydrogenolysis) and tert-butyl ester (acid-labile, stable to hydrogenolysis) in a single building block enables sequential, selective deprotection without protecting group crossover [1]. This is particularly valuable in the synthesis of complex peptides containing multiple amine and carboxyl functionalities, where alternative mono-protected analogs like Boc-beta-alanine or Fmoc-beta-alanine would require additional protection/deprotection steps or risk side reactions.

Automated Liquid Handling and Flow Chemistry Workflows

The liquid physical state of tert-butyl 3-(((benzyloxy)carbonyl)amino)propanoate at ambient temperature (boiling point 409.3°C) eliminates the need for dissolution and weighing of solid powders, reducing variability and operator error in automated synthesis platforms . Laboratories utilizing robotic liquid handlers or continuous flow reactors will find this compound more convenient and reproducible than solid analogs such as Boc-beta-alanine (mp 76-78°C) or Fmoc-beta-alanine (mp 142-148°C) , which require precise weighing and dissolution steps that introduce additional sources of error.

Synthesis of tert-Butyl 3-Aminopropanoate and Related PROTAC Linkers

tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate is a direct and clean precursor to tert-butyl 3-aminopropanoate via simple hydrogenolysis of the Cbz group [2]. This route offers a more selective and higher-yielding alternative to the synthesis of tert-butyl 3-aminopropanoate from 3-(benzylamino)propanoate, which proceeds in only ~73% yield [3]. For laboratories engaged in the large-scale preparation of PROTAC linkers or other amine-containing intermediates, the procurement of this protected beta-alanine derivative can streamline synthetic workflows and improve overall process efficiency.

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